3-Methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a chemical compound with the molecular formula and a molecular weight of approximately 324.39 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and antibacterial agents. It is classified as an amide due to the presence of the amide functional group in its structure.
The synthesis of 3-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves several steps:
Technical details may vary based on specific laboratory protocols and desired yields.
The molecular structure of 3-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can be represented by its two-dimensional structure, which includes:
InChI=1S/C18H16N2O2S/c1-22-16-7-5-15(6-8-16)14(21)19-13-12-20(17(23)24)10-11(19)9-18(12)4/h5-14H,1H3,(H,23,24)This structural information provides insights into the compound's potential reactivity and interaction with biological targets.
The compound may participate in various chemical reactions, including:
These reactions are essential for exploring the compound's reactivity and potential modifications for enhanced biological activity.
The compound's stability, melting point, and other physical properties are crucial for its handling and application in research settings.
3-Methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has several scientific applications:
This compound represents a valuable addition to the field of medicinal chemistry, with ongoing research likely to uncover additional applications and mechanisms of action.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5